Liarozole dihydrochloride
Overview
Description
Liarozole dihydrochloride is an imidazole derivative and an orally active retinoic acid metabolism-blocking agent. It inhibits the cytochrome P450-dependent 4-hydroxylation of retinoic acid, resulting in increased tissue levels of retinoic acid. This compound has shown antitumor activity and is used in various scientific research applications .
Mechanism of Action
Target of Action
Liarozole dihydrochloride primarily targets the cytochrome P450 (CYP450) enzymes . These enzymes play a crucial role in the metabolism of various substances within the body. Specifically, this compound inhibits the cytochrome P450-dependent 4-hydroxylation of retinoic acid (RA), a process that is primarily carried out by the CYP26 enzyme .
Mode of Action
This compound interacts with its targets, the CYP450 enzymes, by binding to them and inhibiting their activity . This inhibition results in the blockage of the 4-hydroxylation of retinoic acid, a key step in the metabolism of retinoic acid . By blocking this step, this compound effectively increases the tissue levels of retinoic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the retinoic acid metabolic pathway . By inhibiting the 4-hydroxylation of retinoic acid, this compound disrupts the normal metabolism of retinoic acid, leading to an increase in its tissue levels . The downstream effects of this disruption can include various cellular changes, as retinoic acid plays a crucial role in cell differentiation and growth .
Pharmacokinetics
It is known that this compound is orally active , indicating that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of this compound is currently unclear .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell growth and differentiation . By increasing the tissue levels of retinoic acid, this compound can influence the processes of cell differentiation and growth that are regulated by retinoic acid . This can result in antitumoral properties, as seen in some studies .
Biochemical Analysis
Biochemical Properties
Liarozole dihydrochloride inhibits the cytochrome P450 (CYP26)-dependent 4-hydroxylation of retinoic acid (RA), resulting in increased tissue levels of RA . This inhibition is significant, with an IC50 value of 7 μM . The compound’s interaction with the CYP26 enzyme is crucial in its role as a retinoic acid metabolism-blocking agent (RAMBA) .
Cellular Effects
In cellular studies, this compound has shown to inhibit cell proliferation. For instance, in MCF-7 cells, it had an effect of 35% inhibition at 10 μM on cell proliferation . Furthermore, in mesenchymal cells, this compound completely inhibited chondrogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the cytochrome P450 (CYP26)-dependent 4-hydroxylation of retinoic acid (RA) . This inhibition leads to increased tissue levels of RA, which can have various effects on cellular processes .
Temporal Effects in Laboratory Settings
In a phase I/II dose-escalation study, the maximally tolerated dose (MTD) of this compound was determined to be 300 mg twice daily . Side effects that defined the MTD included lethargy, somnolence, body rash, and paresthesias .
Dosage Effects in Animal Models
For example, this compound (5-20 mg/kg; p.o.) reversed the vaginal keratosis caused by estrogen stimulation .
Metabolic Pathways
This compound is involved in the metabolic pathway of retinoic acid (RA). It inhibits the cytochrome P450 (CYP26)-dependent 4-hydroxylation of RA, leading to increased tissue levels of RA .
Transport and Distribution
Given its role as a retinoic acid metabolism-blocking agent, it can be inferred that it interacts with the cytochrome P450 enzyme system .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. As it interacts with the cytochrome P450 enzyme system, it is likely to be found in the endoplasmic reticulum where these enzymes are located .
Preparation Methods
Liarozole dihydrochloride is synthesized through a series of chemical reactions involving imidazole derivatives. The synthetic route typically involves the reaction of 3-chlorophenyl with 1H-imidazole-1-ylmethyl, followed by further reactions to form the final compound. The industrial production methods involve optimizing these reactions to achieve high purity and yield .
Chemical Reactions Analysis
Liarozole dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It undergoes substitution reactions where certain groups in the molecule are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Liarozole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a cytochrome P450 inhibitor in various chemical reactions.
Biology: Studied for its effects on retinoic acid metabolism and its role in cellular processes.
Medicine: Investigated for its potential in treating conditions like prostate cancer and ichthyosis. .
Industry: Used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Liarozole dihydrochloride is unique in its ability to inhibit multiple cytochrome P450 enzymes and block retinoic acid metabolism. Similar compounds include:
Ketoconazole: Another cytochrome P450 inhibitor, but less effective in vivo compared to this compound.
Alprazolam: An isomer of liarozole, but the two compounds are completely unrelated in terms of their effects and applications
Properties
IUPAC Name |
6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4.2ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;;/h1-11,17H,(H,20,21);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDMRTVUEJWCCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026639 | |
Record name | Liarozole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883548-96-6 | |
Record name | Liarozole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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